molecular formula C16H30O3Si2 B3054585 Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- CAS No. 61210-59-1

Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-

Cat. No.: B3054585
CAS No.: 61210-59-1
M. Wt: 326.58 g/mol
InChI Key: DKJYESQQAXPOQH-UHFFFAOYSA-N
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Description

Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- is an organosilicon compound with the molecular formula C16H30O3Si2 and a molecular weight of 326.58 g/mol. This compound is part of the silane family, which are silicon-based chemicals widely used in various industrial and scientific applications.

Preparation Methods

The synthesis of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- typically involves the reaction of dimethylphenylsilyl chloride with triethoxysilane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- undergoes various chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to carbon-carbon multiple bonds, often catalyzed by precious metals like platinum or rhodium.

    Oxidation: The compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where alkoxy groups are replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic synthesis.

    Biology: The compound is employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane networks, which provide the compound with its unique properties such as high thermal stability and resistance to chemical degradation . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .

Comparison with Similar Compounds

Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy- can be compared with other similar compounds such as:

    Triethoxysilane: This compound has a similar structure but lacks the dimethylphenylsilyl group, making it less hydrophobic and less sterically hindered.

    Phenylsilane: This compound contains a phenyl group attached to silicon, but it does not have the triethoxy groups, making it less reactive in hydrolysis and condensation reactions.

    Methyldiethoxysilane: This compound has two ethoxy groups and one methyl group attached to silicon, providing different reactivity and properties compared to Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-.

These comparisons highlight the unique structural features and reactivity of Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-, making it a valuable compound in various applications.

Properties

IUPAC Name

dimethyl-phenyl-(2-triethoxysilylethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3Si2/c1-6-17-21(18-7-2,19-8-3)15-14-20(4,5)16-12-10-9-11-13-16/h9-13H,6-8,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJYESQQAXPOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC[Si](C)(C)C1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553138
Record name Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61210-59-1
Record name Dimethyl(phenyl)[2-(triethoxysilyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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